L-4-Hydroxyglutamate semialdehyde

Description

Structure

3D Structure

Properties

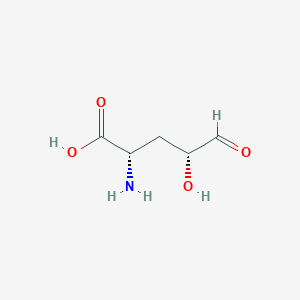

Molecular Formula |

C5H9NO4 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

(2S,4R)-2-amino-4-hydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h2-4,8H,1,6H2,(H,9,10)/t3-,4+/m1/s1 |

InChI Key |

XCXUZPXOFFRGGP-DMTCNVIQSA-N |

SMILES |

C(C(C=O)O)C(C(=O)O)N |

Isomeric SMILES |

C([C@H](C=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(C(C=O)O)C(C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Metabolic Pathways and Intermediary Metabolism of L 4 Hydroxyglutamate Semialdehyde

Central Role in Arginine and Proline Catabolic Pathways

L-4-Hydroxyglutamate semialdehyde is a key intermediate in the metabolic pathways of arginine and proline. nih.govmimedb.org The breakdown of both these amino acids converges on the formation of Δ¹-pyrroline-5-carboxylate (P5C), which is in equilibrium with glutamate-γ-semialdehyde. researchgate.netwikipedia.org This convergence highlights the interconnectedness of amino acid catabolism. In humans, this compound is involved in several metabolic processes and its dysregulation is associated with the metabolic disorder hyperornithinemia with gyrate atrophy (HOGA). hmdb.ca

Position within the 4-Hydroxyproline (B1632879) Degradation Cascade

The degradation of 4-hydroxyproline, an amino acid primarily derived from the breakdown of collagen, involves a series of enzymatic reactions. nih.gov In this pathway, 4-hydroxyproline is first oxidized to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C). nih.gov This intermediate then undergoes a non-enzymatic hydrolysis to form 4-hydroxy-glutamate-γ-semialdehyde. nih.gov Subsequently, this semialdehyde is converted to erythro-4-hydroxy-L-glutamate (4-OH-Glu) by the enzyme Δ¹-pyrroline-5-carboxylate dehydrogenase. nih.govplos.org

Dynamic Equilibrium and Tautomerization with L-1-Pyrroline-5-Carboxylate Derivatives

This compound exists in a dynamic equilibrium with its cyclic tautomer, L-1-pyrroline-3-hydroxy-5-carboxylate. mimedb.org This spontaneous interconversion is a crucial step in the metabolic pathway. reactome.org The open-chain semialdehyde and the cyclic imino acid are readily interconverted, a characteristic feature of the metabolism of related compounds like glutamate-5-semialdehyde and L-1-pyrroline-5-carboxylate. wikipedia.orgreactome.org

Precursor-Product Relationships with L-Glutamate and L-Glutamate Semialdehyde

This compound is closely related to L-glutamate and L-glutamate semialdehyde. The enzyme Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH), also known as ALDH4A1, catalyzes the oxidation of γ-glutamate semialdehyde to L-glutamate. nih.govnih.gov This enzyme can also act on other 1-pyrroline (B1209420) derivatives, converting 3-hydroxy-1-pyrroline-5-carboxylate into 4-hydroxyglutamate. genome.jp Glutamate-5-semialdehyde itself is a key intermediate in both the biosynthesis and degradation of proline and arginine. wikipedia.org

Biosynthetic Routes to this compound

The formation of this compound can occur through both enzymatic and non-enzymatic processes.

Enzymatic Formation from 4-Hydroxy-L-Glutamic Acid

In humans, this compound can be synthesized from 4-hydroxy-L-glutamic acid. hmdb.ca This conversion is facilitated by the enzymes proline dehydrogenase 1, mitochondrial, and Δ-1-pyrroline-5-carboxylate dehydrogenase, mitochondrial. hmdb.ca

Spontaneous Hydrolysis Events Yielding this compound

As mentioned earlier, this compound can be formed through the spontaneous, non-enzymatic hydrolysis of Δ¹-pyrroline-3-hydroxy-5-carboxylate. nih.gov This spontaneous ring opening is a key step in the degradation pathway of 4-hydroxyproline.

Downstream Metabolic Fates and Products of this compound

This compound is a key intermediate in the catabolism of L-hydroxyproline, an amino acid primarily derived from the degradation of collagen. nih.gov The metabolic pathway downstream of this compound involves a series of enzymatic reactions that ultimately convert it into metabolites that can enter central metabolic pathways. This process is crucial for the complete breakdown and utilization of hydroxyproline (B1673980).

The primary downstream fate of this compound is its oxidation to erythro-4-hydroxy-L-glutamate (4-OH-Glu). nih.gov This reaction is catalyzed by the enzyme Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH), also known as aldehyde dehydrogenase 4 family, member A1 (ALDH4A1). nih.govhmdb.ca This enzyme utilizes NAD+ or NADP+ as a cofactor to facilitate the irreversible conversion of the semialdehyde to a carboxylic acid. hmdb.ca

Following its formation, 4-hydroxy-L-glutamate undergoes transamination to yield 4-hydroxy-2-ketoglutarate (HOG). nih.gov This reaction is catalyzed by a glutamate-oxaloacetate transaminase (GOT), which involves the transfer of the amino group from 4-hydroxy-L-glutamate to α-ketoglutarate, forming glutamate (B1630785) in the process. nih.gov

The final step in this specific pathway is the cleavage of 4-hydroxy-2-ketoglutarate by 4-hydroxy-2-ketoglutarate aldolase (B8822740). This cleavage results in the formation of two smaller, metabolically versatile molecules: pyruvate (B1213749) and glyoxylate (B1226380). researchgate.net These products can then be utilized in various other metabolic processes, such as gluconeogenesis or the tricarboxylic acid (TCA) cycle. researchgate.netfrontiersin.org

Disruptions in this pathway are associated with certain metabolic disorders, such as hyperornithinemia with gyrate atrophy (HOGA), highlighting the importance of the efficient catabolism of this compound and its downstream products. hmdb.ca

Detailed Research Findings

The metabolic cascade initiating from this compound is summarized in the table below, detailing the substrate, the enzyme responsible for the conversion, and the resulting product.

| Substrate | Enzyme | Product |

|---|---|---|

| This compound | Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH) / ALDH4A1 | erythro-4-Hydroxy-L-glutamate (4-OH-Glu) |

| erythro-4-Hydroxy-L-glutamate (4-OH-Glu) | Glutamate-oxaloacetate transaminase (GOT) | 4-Hydroxy-2-ketoglutarate (HOG) |

| 4-Hydroxy-2-ketoglutarate (HOG) | 4-hydroxy-2-ketoglutarate aldolase | Pyruvate + Glyoxylate |

Compound Names

Enzymology of L 4 Hydroxyglutamate Semialdehyde Biotransformation

Characterization of Key Enzymes Catalyzing L-4-Hydroxyglutamate Semialdehyde Reactions

The degradation of 4-hydroxyproline (B1632879) involves the sequential action of four mitochondrial enzymes: hydroxyproline (B1673980) oxidase (HPOX), Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH), aspartate aminotransferase (AspAT), and 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA). nih.govplos.org P5CDH, AspAT, and HOGA are central to the biotransformation of this compound and its subsequent metabolites.

Delta-1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH / ALDH4A1; EC 1.2.1.88)

Delta-1-pyrroline-5-carboxylate dehydrogenase, also known as ALDH4A1, is a mitochondrial matrix enzyme that plays a crucial role in the final steps of both proline and hydroxyproline catabolism. nih.govwikipedia.orgnih.gov In the hydroxyproline pathway, it catalyzes the NAD+-dependent oxidation of 4-hydroxy-L-glutamate-γ-semialdehyde to 4-erythro-hydroxy-L-glutamate. nih.govnih.gov

The catalytic mechanism of ALDH4A1 is consistent with that of other members of the aldehyde dehydrogenase (ALDH) superfamily. nih.gov The process begins with the binding of the aldehyde substrate in a region known as the oxyanion hole. This positioning facilitates a nucleophilic attack on the aldehyde's carbon atom by an essential cysteine residue in the active site, leading to the formation of a hemithioacetal intermediate. nih.gov

Kinetic studies of yeast ALDH4A1 (Put2p) with Δ1-pyrroline-5-carboxylate as the substrate have determined the catalytic parameters kcat and Km to be 1.5 s⁻¹ and 104 μM, respectively, resulting in a catalytic efficiency of 14,000 M⁻¹s⁻¹. nih.gov Inhibition kinetics have also been examined for various compounds. The inhibition constants (Ki) for mouse P5CDH were found to be 0.27 mM for glyoxylate (B1226380), 58 mM for succinate, 30 mM for glutarate, and 12 mM for L-glutamate. nih.gov

ALDH4A1 exhibits specificity for certain aldehyde substrates, primarily dictated by the length of their carbon chain. Efficient oxidation is observed for 4- and 5-carbon semialdehydes, which are long enough to bridge the distance between an "anchor loop" and the oxyanion hole within the active site. nih.gov In contrast, 2- and 3-carbon semialdehydes can bind to the anchor loop but are too short to correctly position themselves for catalysis. nih.gov Besides its primary substrate, L-glutamate γ-semialdehyde, ALDH4A1 can also act on other substrates like succinic, glutaric, and adipic semialdehydes. genecards.org

| Substrate/Inhibitor | Enzyme | Kinetic Parameter | Value |

|---|---|---|---|

| Δ1-pyrroline-5-carboxylate | Yeast ALDH4A1 | kcat | 1.5 s⁻¹ nih.gov |

| Δ1-pyrroline-5-carboxylate | Yeast ALDH4A1 | Km | 104 μM nih.gov |

| Glyoxylate | Mouse P5CDH | Ki | 0.27 mM nih.gov |

| Succinate | Mouse P5CDH | Ki | 58 mM nih.gov |

| Glutarate | Mouse P5CDH | Ki | 30 mM nih.gov |

| L-glutamate | Mouse P5CDH | Ki | 12 mM nih.gov |

ALDH4A1 is a member of the large and diverse aldehyde dehydrogenase (ALDH) superfamily, which includes enzymes from all domains of life. nih.govnih.gov Members of this superfamily share a common structural fold and a conserved catalytic mechanism for oxidizing aldehydes. nih.govnih.gov The structure of ALDH enzymes typically consists of three main domains: a cofactor (NAD(P)+) binding domain, a catalytic domain, and an oligomerization domain. nih.gov The active site is located at the interface of these domains. nih.gov While human ALDH4A1 is dimeric, the enzyme in Saccharomyces cerevisiae forms a hexamer, indicating that the oligomeric state can vary between species and is not easily predicted by sequence identity alone. nih.govnih.gov Structural studies have revealed that a significant portion of the active site, specifically the aldehyde substrate-binding loop, can be disordered, suggesting considerable conformational flexibility is important for substrate binding. nih.govacs.org

Aspartate Aminotransferase (AspAT; EC 2.6.1.1) in 4-Hydroxyglutamate Metabolism

Aspartate aminotransferase (AspAT), also known as glutamic-oxaloacetic transaminase (GOT), is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a key role in amino acid metabolism. mdpi.comwikipedia.orgnih.gov Within the hydroxyproline degradation pathway, this mitochondrial enzyme catalyzes the conversion of 4-hydroxyglutamate to 4-hydroxy-2-oxoglutarate (HOG). nih.gov This reaction involves the transfer of an amino group, a critical step that links amino acid and carbohydrate metabolism. nih.gov AspAT facilitates the reversible transfer of an α-amino group between aspartate and glutamate (B1630785), making it central to both the synthesis and degradation of amino acids. wikipedia.org

4-Hydroxy-2-Oxoglutarate Aldolase (HOGA; EC 4.1.3.16) in Terminal Degradation

The final step in the degradation pathway of hydroxyproline is catalyzed by 4-hydroxy-2-oxoglutarate aldolase (HOGA). nih.govplos.org This enzyme is responsible for the retro-aldol cleavage of 4-hydroxy-2-oxoglutarate (HOG) into two smaller, metabolically accessible molecules: pyruvate (B1213749) and glyoxylate. nih.govnih.gov HOGA belongs to the lyase family, specifically the oxo-acid-lyases that cleave carbon-carbon bonds. nih.govnih.gov Structural and biochemical analyses have shown that HOGA utilizes a type I aldolase reaction mechanism, which involves the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site. plos.orgnih.gov

| Enzyme | EC Number | Function in Pathway | Reaction |

|---|---|---|---|

| Delta-1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH / ALDH4A1) | 1.2.1.88 | Oxidation of 4-hydroxy-L-glutamate-γ-semialdehyde | 4-hydroxy-L-glutamate-γ-semialdehyde + NAD⁺ + H₂O → 4-erythro-hydroxy-L-glutamate + NADH + H⁺ nih.gov |

| Aspartate Aminotransferase (AspAT) | 2.6.1.1 | Conversion of 4-hydroxyglutamate | 4-hydroxyglutamate + α-ketoglutarate ↔ 4-hydroxy-2-oxoglutarate + L-glutamate nih.govwikipedia.org |

| 4-Hydroxy-2-Oxoglutarate Aldolase (HOGA) | 4.1.3.16 | Cleavage of 4-hydroxy-2-oxoglutarate | 4-hydroxy-2-oxoglutarate ↔ pyruvate + glyoxylate nih.govnih.gov |

Genetic and Post-Translational Regulation of Enzymes Involved in this compound Metabolism

The metabolic flux through the this compound pathway is intricately controlled by the regulation of its key enzymes, primarily Proline Dehydrogenase (PRODH) and Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH), also known as Aldehyde Dehydrogenase 4 Family, Member A1 (ALDH4A1). This regulation occurs at both the genetic and post-translational levels, ensuring that the catabolism of proline and related amino acids is finely tuned to the cell's metabolic needs and environmental conditions.

Genetic Regulation

The expression of the genes encoding PRODH and P5CDH is subject to complex transcriptional control, responding to a variety of internal and external signals.

Transcriptional Control of Proline Dehydrogenase (PRODH):

The transcriptional regulation of PRODH is a critical control point in proline catabolism. In the plant Arabidopsis thaliana, the promoter of the ProDH1 gene contains specific cis-acting elements that are responsive to cellular proline levels and hypoosmotic stress. One such identified sequence is the ACTCAT motif, which is necessary for the induction of ProDH1 expression under these conditions. Conversely, environmental stressors such as high salinity can lead to the downregulation of PRODH transcript levels, suggesting the involvement of transcriptional repressors that override the induction by proline. This mechanism likely serves to promote the accumulation of proline as a compatible osmolyte during salt stress.

In humans, the PRODH gene is a known target of the tumor suppressor protein p53. uniprot.org The induction of PRODH by p53 can lead to the generation of reactive oxygen species (ROS) and the initiation of apoptosis, highlighting a link between proline metabolism and programmed cell death. uniprot.org Furthermore, the expression of PRODH can be influenced by the metabolic state of the cell, with activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, leading to an increase in PRODH expression and activity. nih.gov

Transcriptional Control of Δ1-pyrroline-5-carboxylate Dehydrogenase (P5CDH/ALDH4A1):

The expression of the gene encoding P5CDH, ALDH4A1, is also tightly regulated. Since P5CDH catalyzes a reaction at the convergence of proline and arginine catabolism, its expression is crucial for coordinating these two pathways. Having a distinct P5CDH allows for a more nuanced and simultaneous regulation of the breakdown of both amino acids. In plants, the expression of P5CDH can be induced by the application of various amino acids, including proline, arginine, and ornithine, although this induction appears to be delayed relative to that of PRODH. scispace.com This temporal separation in gene expression may be important for preventing the harmful accumulation of the intermediate Δ1-pyrroline-5-carboxylate (P5C).

Interactive Data Table: Transcriptional Regulators of Enzymes in this compound Metabolism

| Gene | Enzyme | Organism | Known Transcriptional Regulators/Inducers | Known Transcriptional Repressors/Downregulators |

| PRODH1 | Proline Dehydrogenase | Arabidopsis thaliana | L-Proline, Hypoosmotic stress | Salt stress |

| PRODH | Proline Dehydrogenase | Humans | p53, AMPK activators | High c-MYC expression |

| P5CDH/ALDH4A1 | Δ1-pyrroline-5-carboxylate dehydrogenase | Plants | Proline, Arginine, Ornithine | - |

Post-Translational Regulation

Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for modulating enzyme activity, stability, and localization. Both PRODH and P5CDH are subject to various PTMs that fine-tune their function.

Post-Translational Modifications of Proline Dehydrogenase (PRODH):

While direct evidence for the phosphorylation of PRODH is still emerging, its activity is known to be influenced by the energy-sensing kinase, AMPK. nih.gov Activation of AMPK, which is itself regulated by phosphorylation, leads to an increase in PRODH activity. This suggests an indirect regulatory mechanism where the cellular energy state, signaled through AMPK, can modulate the rate of proline catabolism to potentially generate ATP.

Post-Translational Modifications of Δ1-pyrroline-5-carboxylate Dehydrogenase (P5CDH/ALDH4A1):

P5CDH/ALDH4A1 is known to be regulated by several post-translational modifications, including acetylation, ubiquitination, and allosteric inhibition.

Acetylation: Proteomic studies have identified that ALDH4A1 can be acetylated under normal physiological conditions. nih.gov While the specific lysine residues that are acetylated and the functional consequences of this modification on ALDH4A1 activity are still under investigation, protein acetylation is a known regulatory mechanism for many metabolic enzymes.

Ubiquitination: ALDH4A1 has been shown to be ubiquitinated at lysine residue 495 (Lys495). nih.gov Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein. This modification can target the protein for degradation by the proteasome or alter its function in a non-proteolytic manner. The specific E3 ubiquitin ligases and deubiquitinating enzymes that regulate ALDH4A1 stability and the physiological conditions that trigger its ubiquitination are areas of active research.

Allosteric Inhibition: The activity of P5CDH can be allosterically regulated by metabolites. For instance, arginine has been shown to act as an uncompetitive inhibitor of P5CDH. This feedback inhibition provides a mechanism to control the metabolic flux from arginine to glutamate via P5C.

Oxidative Modification: ALDH4A1 has been observed to undergo oxidative modification, particularly of its cysteine residues, under conditions of oxidative stress, such as in alcohol-exposed mice. nih.gov Such modifications can lead to a decrease in the catalytic activity of the enzyme.

While direct phosphorylation of ALDH4A1 has not been extensively characterized, studies on other members of the aldehyde dehydrogenase superfamily, such as ALDH1A1, have revealed regulation by phosphorylation. For example, Aurora kinase A can phosphorylate ALDH1A1, leading to increased stability and activity. nih.gov This raises the possibility that similar regulatory mechanisms may exist for ALDH4A1, although further research is needed to confirm this.

Interactive Data Table: Post-Translational Modifications of Enzymes in this compound Metabolism

| Enzyme | Modification | Specific Residue(s) | Functional Consequence |

| Proline Dehydrogenase (PRODH) | Regulation by AMPK | Not directly phosphorylated | Increased activity (indirect) |

| Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH/ALDH4A1) | Acetylation | Not specified | Under investigation |

| Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH/ALDH4A1) | Ubiquitination | Lys495 | Potential regulation of protein stability/function |

| Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH/ALDH4A1) | Allosteric Inhibition | Not applicable | Inhibition of enzyme activity by arginine |

| Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH/ALDH4A1) | Oxidative Modification | Cysteine residues | Decreased catalytic activity |

Cellular and Subcellular Localization of L 4 Hydroxyglutamate Semialdehyde Metabolism

Predominant Mitochondrial Compartmentalization of Key Metabolic Processes

Research has firmly established that the primary site for the metabolism of L-4-Hydroxyglutamate semialdehyde is the mitochondrion. nih.govnih.gov This is evidenced by the subcellular location of the principal enzymes responsible for its formation and subsequent conversion. This compound is an intermediate in the degradation pathway of amino acids, particularly in the metabolism of arginine and proline. nih.gov

The biosynthesis of this compound from its precursor, 4-hydroxy-L-glutamic acid, is catalyzed by enzymes that are known to reside within the mitochondrial matrix. hmdb.ca Specifically, Proline Dehydrogenase 1, mitochondrial, and Delta-1-pyrroline-5-carboxylate dehydrogenase, mitochondrial, are key enzymes in this process. hmdb.ca The latter is part of a bifunctional enzyme that also catalyzes the conversion of delta-1-pyrroline-5-carboxylate (P5C) to glutamate (B1630785). hmdb.ca

The degradation of this compound is also linked to mitochondrial processes. For instance, the related compound L-glutamate 5-semialdehyde is converted to L-glutamate by L-glutamate gamma-semialdehyde dehydrogenase, a reaction that utilizes NAD+ and occurs within the proline degradation pathway that is tied to mitochondrial function. genome.jp This positions the metabolism of these semialdehydes directly within the hub of cellular respiration and energy production.

Table 1: Key Enzymes in this compound Metabolism and Their Subcellular Location

| Enzyme | Function | Predominant Subcellular Location |

| Proline Dehydrogenase 1, mitochondrial | Biosynthesis from 4-hydroxy-L-glutamic acid | Mitochondria |

| Delta-1-pyrroline-5-carboxylate dehydrogenase, mitochondrial | Biosynthesis from 4-hydroxy-L-glutamic acid | Mitochondria |

| L-Glutamate Gamma-Semialdehyde Dehydrogenase | Related semialdehyde degradation | Mitochondria |

| 4-Hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1) | Downstream metabolism in the hydroxyproline (B1673980) pathway | Mitochondria |

This table provides an overview of key enzymes and their primary location within the cell, based on available research data.

Functional Implications of Intracellular Distribution for Metabolic Flux and Homeostasis

The mitochondrial compartmentalization of this compound metabolism has profound functional implications for the cell, influencing metabolic flux and maintaining cellular homeostasis.

Metabolic Flux: The localization within the mitochondria directly links the catabolism of proline and hydroxyproline to the tricarboxylic acid (TCA) cycle and the electron transport chain. The product of related semialdehyde degradation, glutamate, can be converted by mitochondrial glutamate dehydrogenase into α-ketoglutarate, a key intermediate of the TCA cycle. youtube.com This channeling ensures that the carbon skeletons from amino acid breakdown can be efficiently utilized for energy production (ATP synthesis) or for biosynthetic purposes. The rate of these reactions, or the metabolic flux, can be tightly regulated based on the cell's energy status, signaled by the ratios of ADP/ATP and NAD+/NADH, which are central to mitochondrial function. youtube.com Quantitative 13C-metabolic flux analysis is a powerful technique used to understand how these metabolic pathways are rewired during different cellular states, such as differentiation or immune responses. nih.gov

Homeostasis: Sequestering the metabolism of this compound within the mitochondria is also a critical strategy for maintaining cellular homeostasis. Aldehydes are chemically reactive molecules that can potentially lead to cellular stress and damage if allowed to accumulate in the cytoplasm. nih.gov By containing these intermediates within a specific compartment, the cell minimizes off-target reactions and protects other cellular components.

Furthermore, the transport of precursors and products across the mitochondrial membrane serves as a crucial point of regulation. In certain metabolic disorders, such as Primary Hyperoxaluria Type 3, a defect in the mitochondrial enzyme HOGA1 leads to the accumulation of upstream metabolites like 4-hydroxy-2-oxoglutarate. nih.gov This accumulation can lead to the "re-routing" of these metabolites out of the mitochondria, causing them to be converted into problematic substances like glyoxylate (B1226380) in the cytoplasm, highlighting the importance of contained mitochondrial metabolism for preventing pathological outcomes. nih.gov This regulated transport system ensures that metabolic pathways are coordinated and that the integrity of cellular functions is preserved.

Role of L 4 Hydroxyglutamate Semialdehyde in Model Organism Physiology and Pathophysiology Research

Linkages to Amino Acid Metabolism Disorders in Research Models

The study of L-4-Hydroxyglutamate semialdehyde is intrinsically linked to research on certain inherited metabolic disorders, where its pathway is disrupted.

Hyperornithinemia with Gyrate Atrophy (HOGA) as a Metabolic Context

Hyperornithinemia with Gyrate Atrophy (HOGA) is a rare, autosomal recessive disorder characterized by the progressive loss of vision, leading to blindness. wikipedia.orgnih.gov The disease is caused by mutations in the OAT gene, which codes for the mitochondrial enzyme ornithine aminotransferase (OAT). wikipedia.orgnih.gov This enzyme is crucial for the conversion of ornithine and α-ketoglutarate into glutamate-5-semialdehyde and glutamate (B1630785). nih.govnih.gov A deficiency in OAT leads to a 10- to 15-fold increase in plasma ornithine levels, a key diagnostic marker for the disease. nih.govnih.gov

This compound is directly involved in the metabolic pathways connected to HOGA. nih.govhmdb.ca Specifically, it is a downstream metabolite in the arginine and proline metabolism pathway, which is disrupted in HOGA. nih.govhmdb.ca The accumulation of ornithine due to OAT deficiency affects the entire metabolic cascade, influencing the levels of related amino acids and intermediates, including those in the pathway of this compound. nih.gov The pathophysiology of HOGA is thought to be related to either the toxic effects of high ornithine levels or the lack of downstream metabolites. nih.gov

Characterization of Metabolic Perturbations in Genetic Models Affecting Associated Enzymes

Genetic models, ranging from yeast to mice, have been instrumental in understanding the metabolic consequences of enzyme deficiencies related to this compound. Research on models with mutations in ornithine aminotransferase (OAT) reveals significant metabolic disturbances. nih.gov These models show that a deficiency in OAT not only leads to hyperornithinemia but also causes a reduction in the levels of glutamate, glutamine, lysine (B10760008), and creatine. nih.gov

The enzyme OAT catalyzes the transfer of the δ-amino group from ornithine to α-ketoglutarate, producing glutamate-5-semialdehyde, which exists in equilibrium with pyrroline-5-carboxylate (P5C). nih.govnih.gov In most tissues, OAT functions to break down ornithine. nih.gov However, a deficiency in this enzyme leads to a significant blockage in ornithine catabolism, resulting in its accumulation in various bodily fluids. nih.govnih.gov Studies on different pathogenic variants of the OAT enzyme have shown that mutations can lead to defects in protein folding, catalytic activity, or both, which in turn causes the metabolic dysregulation seen in HOGA. nih.gov

Biomarker Potential in Investigational Disease Models and In Vitro Systems

Beyond its role in inherited metabolic disorders, this compound is emerging as a potential biomarker in various investigational disease models, reflecting its involvement in broader metabolic responses to cellular stress and injury.

Metabolomic Profiling in Acute Liver Injury Models (e.g., D-GalN/LPS-induced, Thioacetamide-induced Mouse Models)

Metabolomic studies in animal models of acute liver injury have identified significant alterations in amino acid metabolism. nih.govnih.gov In mouse models where liver injury is induced by agents like D-galactosamine (D-GalN) in combination with lipopolysaccharide (LPS) or by thioacetamide, metabolic profiling has revealed changes in pathways involving this compound. nih.govaging-us.comsmccro-lab.com These models are well-established for studying the mechanisms of acute liver failure, which is characterized by massive inflammation and hepatocyte death. nih.govaging-us.comnih.gov

In thioacetamide-induced liver injury models, studies have shown significant changes in metabolic pathways related to lipid, amino acid, and carbohydrate metabolism. nih.govnih.gov Similarly, the D-GalN/LPS model, which mimics Gram-negative bacterial infection, leads to severe inflammatory responses and liver damage, with activated Kupffer cells releasing pro-inflammatory cytokines like TNF-α. nih.govplos.org Metabolomic analyses of these models consistently point to disruptions in amino acid metabolism as a key feature of the injury response, highlighting the potential of metabolites within these pathways, such as this compound, to serve as biomarkers for early detection and characterization of liver damage.

| Model | Inducing Agent(s) | Key Metabolic Perturbations | Reference |

|---|---|---|---|

| Acute Liver Injury | Thioacetamide | Alterations in amino acid, lipid, and carbohydrate metabolism. | nih.govnih.gov |

| Acute Liver Failure | D-Galactosamine (D-GalN) / Lipopolysaccharide (LPS) | Activation of inflammatory pathways (e.g., MyD88/NF-κB), leading to cytokine release and hepatocyte apoptosis. | nih.govnih.gov |

Association with Metabolic Signatures in Oral Lichen Planus Research (e.g., Salivary Metabolomics, Mouse Studies)

Oral lichen planus (OLP) is a chronic inflammatory disease of the oral mucosa with a potential for malignant transformation. tandfonline.comnih.govfrontiersin.org Recent research using metabolomics has begun to uncover the metabolic signatures associated with OLP, pointing to a role for altered amino acid metabolism in its pathogenesis. frontiersin.orgresearchgate.net

Salivary metabolomics studies have identified distinct metabolic profiles in OLP patients compared to healthy individuals. nih.govnih.govnih.gov One study found that higher levels of this compound were associated with increased erosive lesion scores in OLP patients. tandfonline.com This finding suggests a direct link between the metabolic state and the clinical severity of the disease. Further research has highlighted that metabolic pathways such as alanine, aspartate, and glutamate metabolism, as well as arginine and proline metabolism, are significantly altered in OLP. frontiersin.orgresearchgate.net These pathways are closely related to the metabolism of this compound, reinforcing its potential as a biomarker for OLP. Mouse models of OLP are also being developed to further investigate the role of specific metabolic pathways and immune responses in the disease's development. frontiersin.org

| Research Area | Key Findings | Metabolites/Pathways Implicated | Reference |

|---|---|---|---|

| Salivary Metabolomics | Higher levels of this compound associated with increased erosive lesion scores. | This compound, Alanine, Aspartate and Glutamate Metabolism, Arginine and Proline Metabolism. | tandfonline.comfrontiersin.org |

| Salivary Metabolomics | Distinct metabolic profiles in OLP patients, with changes in acetate, methylamine, pyruvate (B1213749), and tyrosine. | Tyrosine, Methylamine. | nih.govnih.govresearchgate.net |

| Metabolomics and Transcriptomics | Identified 14 differential metabolites between erosive and reticulated OLP, linking them to 19 differential genes. | D-glutamine and D-glutamate metabolism, Alanine, aspartate and glutamate metabolism. | frontiersin.org |

Identification as a Metabolite in Cardiotoxicity Studies Using Cardiac Precursor Cell Cultures

Metabolomics is increasingly being used to understand the mechanisms of drug-induced cardiotoxicity. plos.orgnih.gov Studies using cardiac precursor cells or heart tissue have identified specific metabolic fingerprints associated with damage caused by cardiotoxic drugs like doxorubicin. frontiersin.orgnih.gov These studies aim to find early biomarkers that can predict or detect heart damage before clinical symptoms appear. frontiersin.orgnih.gov

Research in this area has revealed that cardiotoxicity is associated with significant disruptions in metabolic pathways, including those related to amino acid metabolism. nih.govnih.gov While direct identification of this compound in these studies is not consistently reported, the broader pathways it belongs to, such as glutamate metabolism, are frequently implicated. nih.gov For instance, metabolomic analyses have shown that alanine, aspartate, and glutamate metabolism are significantly enriched in models of doxorubicin-induced cardiotoxicity. nih.gov This suggests that metabolites within this pathway, including this compound, could be part of the metabolic signature of cardiotoxicity and warrant further investigation as potential biomarkers in this context.

Comparative Metabolic Analysis Across Diverse Biological Systems

This compound is an intermediate compound that appears in the metabolic pathways of a wide range of organisms, from bacteria to humans. hmdb.ca Its role is primarily associated with the degradation of amino acids, particularly hydroxyproline (B1673980). This section explores the presence, metabolism, and evolutionary context of this compound across various biological systems.

Presence and Metabolism in Prokaryotic Organisms (e.g., Pseudomonas putida)

In prokaryotes like Pseudomonas putida, this compound is a key intermediate in the catabolism of specific amino acids. P. putida is known for its metabolic versatility, including its ability to utilize a variety of organic compounds as sole sources of carbon and nitrogen.

The metabolism of amino acids such as histidine in P. putida involves a multi-step enzymatic pathway. nih.gov While the direct pathway from histidine doesn't form this compound, the organism's broader amino acid catabolic network does. For instance, during the degradation of trans-4-hydroxy-L-proline (derived from collagen breakdown), the pathway proceeds through intermediates that lead to the formation of this compound. This semialdehyde is then further metabolized to enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

During growth in complex media, P. putida exhibits sequential consumption of amino acids, with glutamate and proline being among the first to be utilized. nih.gov The enzymes involved in these pathways are tightly regulated to ensure efficient nutrient utilization. The degradation of hydroxyproline, leading to this compound, is part of this complex metabolic network, allowing the bacterium to derive energy and essential precursors from its environment. The metabolic flexibility of P. putida highlights the importance of such pathways in its survival and adaptation. nih.gov

Detection and Functional Relevance in Eukaryotic Microorganisms (e.g., Saccharomyces cerevisiae)

In the eukaryotic microorganism Saccharomyces cerevisiae (baker's yeast), this compound has been identified as a metabolite. nih.gov Its presence is linked to amino acid metabolism, particularly the arginine and proline metabolic pathways. hmdb.canih.gov

While high concentrations of certain amino acids can be inhibitory to yeast growth, the organism possesses intricate regulatory mechanisms to manage their intracellular levels. mdpi.com The metabolism of proline and related amino acids involves intermediates like this compound, which are processed through a series of enzymatic reactions. In yeast, the general amino acid control (GAAC) system is a key regulatory network that responds to amino acid starvation by upregulating the biosynthesis of necessary amino acids. nih.gov

Evolutionary Conservation of Associated Pathways in Metazoan Models (e.g., Daphnia pulex, C. elegans, Murine Models)

The metabolic pathway involving this compound is evolutionarily conserved across various metazoan species, including the water flea Daphnia pulex, the nematode Caenorhabditis elegans, and murine models, ultimately extending to humans. nih.gov This conservation underscores the fundamental importance of hydroxyproline catabolism.

The pathway begins with the breakdown of trans-4-hydroxy-L-proline, a major component of collagen. The first step is catalyzed by the enzyme proline dehydrogenase 2 (PRODH2), also known as hydroxyproline dehydrogenase (HYPDH). nih.govnih.gov This enzyme converts hydroxyproline to an intermediate that is subsequently processed to yield this compound. nih.govfrontiersin.org This semialdehyde is then converted to L-erythro-4-hydroxyglutamate.

Research Findings in Model Organisms:

Daphnia pulex : The presence of 4-hydroxyglutamate semialdehyde has been reported in this crustacean, indicating that the metabolic machinery for processing hydroxyproline exists in this aquatic invertebrate. nih.gov

Caenorhabditis elegans : In C. elegans, this compound is recognized as a mitochondrial metabolite. umassmed.edu It is part of the arginine and proline metabolism pathways. umassmed.edu The worm's metabolic network models show the conversion of L-1-pyrroline-3-hydroxy-5-carboxylate to this compound within the mitochondria. umassmed.edu Studies on glutamate signaling in C. elegans further highlight the importance of amino acid metabolism in neural function. nih.gov

Murine Models and Humans : this compound is a known metabolite in mice and humans. nih.gov The pathway is particularly significant in the liver and kidneys. nih.gov The enzyme PRODH2, which initiates the pathway, is a mitochondrial protein. genecards.orguniprot.org Dysregulation of this pathway is associated with certain metabolic disorders. For example, in primary hyperoxaluria type 3, a genetic disorder affecting hydroxyproline metabolism, there is an accumulation of 4-hydroxyglutamate, a downstream product of this compound. nih.gov This highlights the clinical relevance of this conserved metabolic route.

The table below summarizes the key enzymes and intermediates in the conserved hydroxyproline catabolic pathway.

| Step | Precursor | Enzyme | Product | Organism(s) |

| 1 | trans-4-hydroxy-L-proline | Proline Dehydrogenase 2 (PRODH2)/Hydroxyproline Dehydrogenase (HYPDH) | Δ¹-Pyrroline-3-hydroxy-5-carboxylate | Murine, Human nih.govnih.gov |

| 2 | Δ¹-Pyrroline-3-hydroxy-5-carboxylate | (Spontaneous) | This compound | C. elegans, Murine, Human umassmed.edu |

| 3 | This compound | 1-Pyrroline-5-carboxylate Dehydrogenase | L-erythro-4-Hydroxyglutamate | Murine, Human mimedb.org |

| 4 | L-erythro-4-Hydroxyglutamate | 4-hydroxy-2-oxoglutarate aldolase (B8822740) | Glyoxylate (B1226380) + Pyruvate | Murine, Human frontiersin.org |

This evolutionary conservation points to a sustained functional role for hydroxyproline metabolism across a vast range of animal life, from simple invertebrates to complex mammals.

Analytical Methodologies for L 4 Hydroxyglutamate Semialdehyde in Research

Advanced Mass Spectrometry-Based Metabolomics for Quantification and Identification

Mass spectrometry (MS) coupled with chromatography has become the cornerstone of metabolomic analysis due to its high sensitivity, selectivity, and broad coverage of metabolites. This technology is particularly well-suited for identifying and quantifying low-abundance intermediates like L-4-Hydroxyglutamate semialdehyde.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for the detailed analysis of metabolites. nih.gov The process involves separating compounds in a sample using liquid chromatography, followed by their detection and identification by mass spectrometry. Ultra-high performance liquid chromatography (UPLC), a variant that uses smaller particle sizes in the chromatography column, offers higher resolution and faster analysis times. nih.gov

In untargeted metabolomics studies, these techniques are used to generate a broad profile of all measurable metabolites in a sample. For instance, in a study investigating the effects of rhein (B1680588) on acute liver injury in mice, untargeted metabolomics of fecal samples was performed using high-performance liquid chromatography-mass spectrometry (LC-MS). frontiersin.org This analysis successfully identified this compound as one of the multiple metabolites that showed significant changes between control and treatment groups, highlighting the compound's role in metabolic shifts associated with the gut microbiome and liver health. frontiersin.org

The analytical approach for compounds like this compound, which is a polar L-alpha-amino acid, often involves specific chromatographic methods to ensure its retention and separation from other components. frontiersin.orgymdb.ca Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently applied for the analysis of polar metabolites before their introduction to a high-resolution mass spectrometer, such as an Orbitrap. nih.gov The high selectivity of tandem mass spectrometry (MS/MS) allows for the direct analysis of amino acids, often overcoming the need for derivatization, which is a common requirement in traditional HPLC methods. youtube.com

The table below summarizes findings from a representative study where LC-MS was used to identify key metabolites.

| Metabolite | Observed Change | Biological Context | Reference |

| This compound | Returned to normal levels after rhein treatment | Amino acid metabolism, potential biomarker for drug-induced liver injury | frontiersin.org |

| L-α-amino acid | Returned to normal levels after rhein treatment | General amino acid metabolism | frontiersin.org |

| Citric acid | Identified as a potential biomarker | Central energy metabolism (TCA cycle) | frontiersin.org |

| Phenyl lactic acid | Identified as a potential biomarker | Phenylalanine metabolism | frontiersin.org |

Data Processing and Pathway Enrichment Analysis in Metabolomic Investigations

The vast amount of raw data generated by untargeted LC-MS metabolomics requires extensive computational processing to extract meaningful biological information. nih.gov The initial step involves processing the raw LC-MS data using specialized software, which performs peak detection, integration, and alignment across all samples to generate a comprehensive data matrix. nih.govnih.gov This matrix contains information on the mass-to-charge ratio (m/z), retention time, and intensity for every detected feature in each sample.

Following data matrix generation, statistical analyses are performed to identify metabolites that are significantly different between experimental groups. Multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are commonly used to discern patterns and identify potential biomarkers. nih.gov It is a critical step to properly scale and transform the data (e.g., using unit variance or log transformation) to ensure that all variables are comparable and to improve the quality and interpretability of the statistical models. nih.gov

Once a list of significantly altered metabolites is established, pathway enrichment analysis is conducted to understand the biological context of these changes. This is often done using platforms like MetaboAnalyst, which compares the identified metabolites against known metabolic pathway databases (such as KEGG or HMDB). nih.gov For this compound, this analysis would likely point to disturbances in "Arginine and proline metabolism," a pathway where it functions as an intermediate. mimedb.orgnih.gov This approach helps to move from a list of compounds to a functional interpretation of the metabolic state.

The general workflow for data processing in a metabolomics study is outlined below.

| Step | Description | Tools/Methods | Reference |

| 1. Raw Data Pre-processing | Peak detection, integration, and alignment of LC-MS data. | Software like MarkerLynx or platforms based on R. | nih.govnih.gov |

| 2. Data Matrix Generation | Creation of a table with features (metabolites) and their intensities across all samples. | Proprietary or open-source software. | nih.gov |

| 3. Statistical Analysis | Identification of significantly changed metabolites between groups. | PCA, PLS-DA, t-tests, ANOVA. | nih.gov |

| 4. Pathway Enrichment Analysis | Mapping significant metabolites to known metabolic pathways to identify affected biological processes. | MetaboAnalyst, KEGG, HMDB. | nih.govnih.gov |

Integration with Multi-Omics Approaches for Comprehensive Metabolic Understanding

To gain a holistic view of biological systems, metabolomic data is increasingly being integrated with other "omics" data, such as proteomics (study of proteins), transcriptomics (study of gene expression), and genomics. This multi-omics approach provides a more comprehensive understanding of the flow of biological information from genes to proteins to metabolites. nih.gov

A study on drug-induced liver injury provides a clear example of this integration. Researchers combined LC-MS-based metabolomics of fecal samples (which identified this compound) with 16S rRNA gene sequencing of the gut microbiome and RNA-seq analysis of the host's liver tissue. frontiersin.org This allowed them to establish correlations between changes in specific gut bacteria, alterations in host gene expression related to inflammation and metabolism, and shifts in the fecal metabolome. frontiersin.org For instance, this compound levels were found to be positively correlated with certain beneficial bacteria and negatively correlated with bacteria enriched in the disease model. frontiersin.org

Another study investigating depression-like behaviors in mice integrated hippocampal metabolomics and proteomics data. nih.gov This revealed disturbances in both purine (B94841) and glutamate (B1630785) metabolism, providing a link between neuroinflammation, protein expression changes, and metabolic dysregulation in the brain. nih.gov Such integrated analyses are powerful for elucidating complex disease mechanisms and identifying novel therapeutic targets. researchgate.net

The table below illustrates how different omics data can be integrated to study the role of a metabolite.

| Omics Layer | Finding Related to this compound | Integrated Insight | Reference |

| Metabolomics (LC-MS) | Altered levels of this compound in response to treatment. | Identifies a specific metabolic perturbation. | frontiersin.org |

| Microbiomics (16S rRNA) | Correlation between this compound levels and the abundance of specific gut bacteria (e.g., Bacteroides). | Links the metabolic change to the gut microbial ecosystem. | frontiersin.org |

| Transcriptomics (RNA-seq) | Correlation between metabolite levels and expression of host genes involved in inflammation (e.g., Tnf, IL-10). | Connects the metabolic and microbial changes to the host's physiological response at the gene level. | frontiersin.org |

| Proteomics | Changes in enzymes related to glutamate metabolism pathways. | Provides evidence of functional changes in the proteins that directly handle the metabolite or related compounds. | nih.govresearchgate.net |

Advanced Research Perspectives and Future Directions for L 4 Hydroxyglutamate Semialdehyde Studies

Mechanistic Elucidation of its Precise Biological Functions Beyond Known Pathways

L-4-Hydroxyglutamate semialdehyde is primarily known as an intermediate in the catabolism of L-hydroxyproline and the metabolism of arginine and proline. hmdb.camimedb.org It is formed from 4-hydroxy-L-glutamic acid by the action of mitochondrial enzymes. hmdb.ca However, emerging evidence suggests its functions may extend beyond these canonical pathways.

Recent metabolomic studies have identified fluctuations in this compound levels under specific pathological conditions, hinting at broader physiological roles. For instance, in a study on drug-induced liver injury, levels of this compound, an L-alpha-amino acid, were observed to be upregulated. frontiersin.org This suggests a potential role in cellular stress responses. Research has indicated that L-alpha-amino acids may be involved in consuming certain free radicals, a function akin to that of the major cellular antioxidant glutathione (B108866). frontiersin.org Further investigation is required to determine if this compound directly participates in these antioxidant activities or if its accumulation is a biomarker of altered amino acid metabolism during cellular stress. Elucidating the specific enzymes and signaling cascades that interact with this compound in these contexts is a key area for future research.

Computational Modeling and Systems Biology Approaches for Predicting Metabolic Flux and Interactions

Systems biology offers powerful tools to unravel the complexity of metabolic networks, and this compound is a component of these intricate systems. ymdb.ca Computational approaches like Flux Balance Analysis (FBA) and metabolic network reconstructions are critical for predicting how metabolic flux is distributed through pathways involving this semialdehyde and how it interacts with other cellular components.

This compound is included in major metabolic databases and network reconstructions, such as the Yeast Metabolome Database and the KEGG (Kyoto Encyclopedia of Genes and Genomes) pathways. nih.govymdb.ca These models serve as a foundation for in-silico experiments. By simulating genetic perturbations (e.g., enzyme knockouts) or environmental changes, researchers can predict the resultant shifts in this compound pools and their downstream effects. For example, a consensus yeast metabolic network reconstruction includes this compound, allowing for community-based approaches to understand its role in yeast systems biology. ymdb.ca These models can help identify key enzymatic steps that control its synthesis or degradation, offering targets for metabolic engineering or for understanding disease states where its metabolism is dysregulated, such as Hyperornithinemia with Gyrate Atrophy. hmdb.ca

Table 1: this compound in Metabolic Models

| Modeling Approach | Relevance to this compound | Potential Insights |

|---|---|---|

| Metabolic Network Reconstruction | Included as a metabolite in genome-scale models of organisms like Saccharomyces cerevisiae. ymdb.canih.gov | Provides a map of all known reactions involving the compound, enabling a holistic view of its metabolic context. |

| Flux Balance Analysis (FBA) | Can be used to predict the flow of metabolites (flux) through pathways involving this compound under different conditions. | Helps identify bottlenecks and key regulatory points in its metabolism and predict how its production might be optimized. |

| Isotope Labeling Studies | Tracing the incorporation of labeled precursors (like 13C-glucose or glutamine) can experimentally validate predicted fluxes through its metabolic routes. | Confirms metabolic pathways and quantifies the contribution of different substrates to its synthesis. |

Exploration of Novel Enzymatic Transformations and Associated Pathways

The known enzymatic landscape of this compound primarily involves its formation from L-erythro-4-hydroxyglutamate or 4-hydroxy-L-glutamic acid and its subsequent conversion to L-1-pyrroline-3-hydroxy-5-carboxylate. hmdb.camimedb.org The enzymes responsible include proline dehydrogenase 1 and delta-1-pyrroline-5-carboxylate dehydrogenase, both located in the mitochondria. hmdb.ca

However, the chemical reactivity of the aldehyde and amine functional groups suggests that this compound could be a substrate for a wider range of enzymes than currently documented. Research into promiscuous enzyme activities or undiscovered enzymes could reveal novel transformations. For example, transaminases other than the known ones might act on it, potentially linking its metabolism to other amino acid pools. One area of study has pointed to the possibility of a 4-hydroxyglutamate transaminase being identical to the well-known aspartate transaminase (EC 2.6.1.1), which would connect its fate directly to the malate-aspartate shuttle and central carbon metabolism. genome.jp Further research could uncover new metabolic fates for this compound, potentially revealing roles in signaling or in the synthesis of novel bioactive molecules.

Table 2: Key Known Enzymes in this compound Metabolism

| Enzyme | EC Number | Reaction | Cellular Location |

|---|---|---|---|

| Proline Dehydrogenase 1 | EC 1.5.5.2 | 4-Hydroxy-L-glutamic acid → this compound | Mitochondria hmdb.ca |

| Delta-1-pyrroline-5-carboxylate dehydrogenase | EC 1.2.1.88 | 4-Hydroxy-L-glutamic acid → this compound | Mitochondria hmdb.ca |

Potential Applications in Biochemical Engineering and Synthetic Biology Research

The unique structure of this compound makes it an interesting target for biochemical engineering and synthetic biology. As a chiral molecule with multiple functional groups, it could serve as a valuable precursor for the synthesis of complex chemicals, including pharmaceuticals or specialty polymers.

Synthetic biology could be employed to engineer microorganisms to produce this compound or its derivatives in high quantities. This would involve designing and constructing novel metabolic pathways by introducing heterologous genes or modifying existing ones in host organisms like E. coli or yeast. For instance, by overexpressing the enzymes responsible for its synthesis and knocking out competing pathways identified through metabolic modeling, it may be possible to create a microbial cell factory for its production. escholarship.org The challenge lies in controlling the reactive aldehyde group to prevent unwanted side reactions and toxicity to the production host. Further research could focus on in-vitro enzymatic cascades, where a series of purified enzymes are used to convert a simple substrate into the desired product, offering a more controlled production environment.

Uncharted Areas in Redox Homeostasis and Oxidative Stress Responses

The connection between this compound and cellular redox state is an emerging and largely uncharted area of research. Aldehydes are inherently reactive molecules that can contribute to cellular stress by forming adducts with proteins and DNA. nih.gov The metabolism of this compound itself is linked to redox-active cofactors like NAD+/NADH. hmdb.ca

A recent study demonstrated that under conditions of induced redox crisis in cancer cells, there was an increased glutamine-derived labeling of metabolites in proline metabolism, including this compound. nih.gov This suggests that its metabolic pathway is sensitive to and may respond to shifts in the cellular redox environment. Furthermore, as an L-alpha-amino acid, it belongs to a class of compounds that have been shown to possess free-radical scavenging capabilities. frontiersin.org Future research should aim to clarify whether this compound has a direct role in mitigating or exacerbating oxidative stress. This includes investigating its potential to be detoxified by aldehyde dehydrogenases and its interaction with major redox buffers like the glutathione system. Understanding these connections could provide new insights into the metabolic adaptations of cells under oxidative stress and in diseases associated with redox imbalance.

Q & A

Q. What are the primary metabolic pathways involving L-4-hydroxyglutamate semialdehyde, and how can its presence be experimentally verified in biological samples?

this compound (L-4-HGSA) is a key intermediate in arginine and proline metabolism , specifically in the synthesis of glyoxylate. It is enzymatically derived from L-erythro-4-hydroxyglutamate via 1-pyrroline-5-carboxylate dehydrogenase (EC 1.5.1.12) and further converted to L-1-pyrroline-3-hydroxy-5-carboxylate . Methodological Verification :

Q. Which enzymes regulate the interconversion of this compound, and how can their activity be assayed in vitro?

The enzyme 1-pyrroline-5-carboxylate dehydrogenase catalyzes the oxidation of L-erythro-4-hydroxyglutamate to L-4-HGSA, requiring NAD+ as a cofactor. Reverse reactions may involve NADH-dependent reductases . Assay Design :

Q. What are the challenges in distinguishing L-4-HGSA from structurally similar metabolites during mass spectrometry analysis?

Isomeric compounds like β-citryl-L-glutamic acid or oxidized glutathione may co-elute with L-4-HGSA. Resolution Strategies :

Q. How does L-4-HGSA contribute to glyoxylate synthesis, and what experimental models are suitable for studying this pathway?

L-4-HGSA is the fourth-to-last step in glyoxylate synthesis. Its role can be studied in knockout microbial models (e.g., Pseudomonas putida) or via isotopic tracing in mammalian cell cultures . Key Parameters :

Q. What are the standard reference materials or databases for validating L-4-HGSA in metabolomic studies?

- HMDB ID: HMDB0006556 provides structural and spectral data .

- Cross-reference with KEGG Pathway MAP00330 (arginine/proline metabolism) for contextual validation .

Advanced Research Questions

Q. How can contradictory data on L-4-HGSA flux in different metabolic models be resolved?

Discrepancies may arise from enzyme promiscuity (e.g., alternate substrates for 1-pyrroline-5-carboxylate dehydrogenase) or compartment-specific NAD+/NADH ratios. Resolution Approach :

- Perform compartment-specific metabolite profiling (e.g., mitochondrial vs. cytosolic fractions) .

- Use genetic silencing (CRISPR/Cas9) to isolate pathway contributions .

Q. What kinetic parameters govern the enzymatic conversion of L-4-HGSA to downstream metabolites, and how can they be optimized for pathway engineering?

The reaction L-4-HGSA → L-1-pyrroline-3-hydroxy-5-carboxylate is NAD+-dependent, with Kₘ values sensitive to pH and redox state. Optimization Strategies :

Q. How does L-4-HGSA accumulation impact cellular redox balance, and what experimental systems can quantify this effect?

Overexpression of L-4-HGSA-producing enzymes (e.g., BAPAT) can deplete NADH, altering mitochondrial respiration. Quantification Methods :

Q. What role does L-4-HGSA play in disease models, such as traumatic brain injury (TBI) or cancer metabolism?

In TBI, L-4-HGSA levels correlate with 4-hydroxyproline degradation , influencing oxidative stress responses. In cancer, it may modulate glutamine anaplerosis . Experimental Design :

Q. How can computational modeling predict L-4-HGSA dynamics in metabolic networks, and what are the limitations of current models?

Systems Biology Approach :

- Build kinetic models using tools like COPASI or SBML, incorporating enzyme kinetics from in vitro assays .

- Limitations include incomplete data on enzyme isoforms and compartmentalization effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.